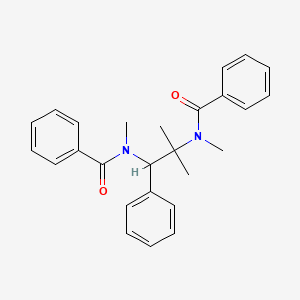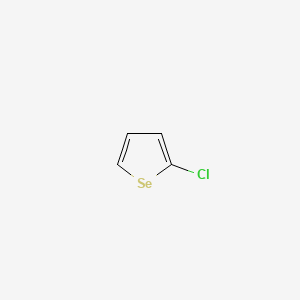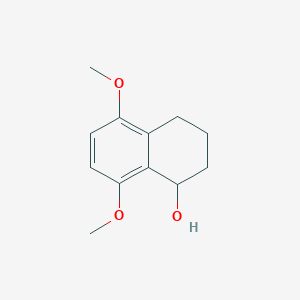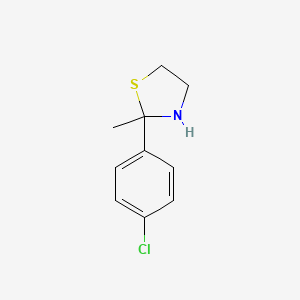
N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups attached to a central 2-methyl-1-phenylpropane-1,2-diyl backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar compounds, such as:
N,N’-(ethane-1,2-diyl)bis(N-methylbenzamide): Similar structure but with an ethane backbone instead of a 2-methyl-1-phenylpropane backbone.
N,N’-(propane-1,3-diyl)bis(N-methylbenzamide): Similar structure but with a propane backbone.
N,N’-(butane-1,4-diyl)bis(N-methylbenzamide): Similar structure but with a butane backbone.
The uniqueness of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1058-43-1 |
|---|---|
Fórmula molecular |
C26H28N2O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[2-[benzoyl(methyl)amino]-2-methyl-1-phenylpropyl]-N-methylbenzamide |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,28(4)25(30)22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)27(3)24(29)21-16-10-6-11-17-21/h5-19,23H,1-4H3 |
Clave InChI |
RBSCQAQQIDSVFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)

![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)


![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)



